Product packaging for 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline(Cat. No.:CAS No. 866131-69-3)

2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline

Cat. No.: B2551922
CAS No.: 866131-69-3
M. Wt: 271.323
InChI Key: CGKPHUMVJHORTH-UHFFFAOYSA-N
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Description

2-[3-(1H-Pyrrol-1-yl)phenyl]quinoxaline (CAS 866131-69-3) is a quinoxaline derivative that has been identified in scientific research as a potent and selective activator of the enzyme Sirtuin 6 (Sirt6) . Sirt6 is an NAD+-dependent deacylase that plays a crucial role in critical cellular processes such as DNA repair, gene expression, energy metabolism, and genomic stability . Targeting Sirt6 activation is considered a promising therapeutic approach for a range of human diseases . As part of the pyrrolo[1,2-a]quinoxaline-based derivatives, this compound and its structural analogs have demonstrated low cytotoxicity and significant research value . Their primary mechanism of action involves the potent activation of Sirt6 deacetylation activity, which can lead to downstream effects such as the repression of pro-inflammatory cytokine and chemokine production . Compounds in this class have shown strong potential in preclinical research for suppressing LPS-induced inflammation and have also exhibited significant activity against SARS-CoV-2 infection . Furthermore, related derivatives have been shown to significantly inhibit the colony formation of cancer cells, highlighting the broad applicability of this chemical scaffold in oncological research . These molecules serve as valuable pharmacological tools for elucidating the biological roles of Sirt6 and are being investigated as potential therapeutics for conditions including cancer, inflammatory disorders, and infectious diseases . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N3 B2551922 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline CAS No. 866131-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-pyrrol-1-ylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-9-17-16(8-1)19-13-18(20-17)14-6-5-7-15(12-14)21-10-3-4-11-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKPHUMVJHORTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 2 3 1h Pyrrol 1 Yl Phenyl Quinoxaline and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J).

For 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401), phenyl, and pyrrole (B145914) rings.

Quinoxaline Protons: The four protons on the benzo- part of the quinoxaline ring typically appear in the aromatic region, downfield due to the ring current effect. They often present as complex multiplets or as distinct doublets and triplets, depending on the substitution pattern. For instance, in related quinoxaline derivatives, these protons are observed in the range of δ 7.7-8.2 ppm. rsc.org The single proton on the pyrazine (B50134) ring of the quinoxaline moiety is also expected in this downfield region.

Phenyl Protons: The protons on the central phenyl ring will exhibit chemical shifts and multiplicities dependent on their position relative to the quinoxaline and pyrrole substituents. The proton ortho to the quinoxaline group is expected to be the most downfield. The four protons would likely appear as a complex multiplet system in the aromatic region.

Pyrrole Protons: The protons of the 1H-pyrrol-1-yl group are characteristically observed as two distinct triplets (or multiplets). The protons at the 2- and 5-positions (α to the nitrogen) are typically found at a different chemical shift than the protons at the 3- and 4-positions (β to the nitrogen). In similar structures, these signals can be found between δ 6.4 and 7.4 ppm. beilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Quinoxaline-H 7.7 – 8.2 Multiplet (m)
Phenyl-H 7.4 – 7.8 Multiplet (m)
Pyrrole-H (α) ~7.3 Triplet (t)
Pyrrole-H (β) ~6.5 Triplet (t)

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aliphatic, aromatic, carbonyl).

The ¹³C NMR spectrum of this compound would display a series of signals in the downfield region, characteristic of sp²-hybridized carbons in aromatic systems.

Quinoxaline Carbons: The carbon atoms of the quinoxaline ring system are expected to resonate in the δ 128-154 ppm range. rsc.org The carbons directly bonded to nitrogen atoms (C2 and C3 of the pyrazine ring) and the bridgehead carbons will have distinct chemical shifts influenced by the heteroatoms.

Phenyl Carbons: The six carbons of the central phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The carbon atom attached to the quinoxaline moiety and the one attached to the pyrrole nitrogen will be shifted accordingly due to substituent effects.

Pyrrole Carbons: The carbons of the pyrrole ring typically appear between δ 110 and 125 ppm. The α-carbons (C2 and C5) are generally found more downfield than the β-carbons (C3 and C4). beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Quinoxaline (C=N) 150 – 154
Quinoxaline (Aromatic C) 128 – 142
Phenyl (Aromatic C) 125 – 140
Pyrrole (α-C) ~122
Pyrrole (β-C) ~111

Note: Predicted values are based on data from analogous structures. rsc.orgbeilstein-journals.org Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds or functional groups, providing a molecular "fingerprint."

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to its aromatic and heterocyclic components.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings (quinoxaline, phenyl, and pyrrole) are expected to appear as a series of bands above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond in the quinoxaline ring will give rise to a set of characteristic sharp peaks in the 1400-1650 cm⁻¹ region. nih.govmdpi.com

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds (phenyl-pyrrole and within the quinoxaline system) will be observed in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 650-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 – 3150
C=N Stretch (Quinoxaline) 1620 – 1650
Aromatic C=C Stretch 1400 – 1600
C-N Stretch 1200 – 1350
Aromatic C-H Bend (out-of-plane) 650 – 900

Note: Predicted values are based on data from quinoxaline and pyrrole derivatives. nih.govmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₈H₁₃N₃. bldpharm.com

The calculated monoisotopic mass for this formula is 271.1109 g/mol . In HRMS, the compound is typically ionized by adding a proton, forming the [M+H]⁺ ion. Therefore, the expected m/z value in a high-resolution mass spectrum would be approximately 272.1187. This precise mass measurement unequivocally confirms the elemental composition of the molecule. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for confirming the molecular weight and structural integrity of synthesized quinoxaline derivatives. In positive ion mode, these compounds typically afford protonated molecules [M+H]⁺, which allows for the unambiguous determination of their molecular masses. nih.govresearchgate.net

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of the protonated parent ions. nih.govresearchgate.net Low-energy collision-induced dissociation (CID) experiments reveal characteristic breakdown routes. For instance, studies on isomeric oxazolidinyl quinoxaline derivatives have shown that fragmentation can involve the elimination of specific moieties, such as an oxazolidinone molecule, leading to diagnostic product ions that help elucidate the compound's structure. researchgate.net The fragmentation pathways are often rationalized by proposing plausible breakdown patterns, which can differentiate between isomers. researchgate.net For N-alkylthiophenamines containing a pyrrole group, common fragmentation pathways include the cleavage of C-N bonds in the amine substituent. researchgate.net The precise fragmentation is dependent on the nature and position of various substituents on the core structure. researchgate.net

Table 1: ESI-MS Data for Representative Quinoxaline Derivatives

Compound Name Molecular Formula Expected [M+H]⁺ (m/z)
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline C₂₃H₁₈ClN₂ 357.12
7-diethylamino-3-phenyl-1-(2-pyridyl)-1H-pyrazolo[3,4-b]quinoxaline C₂₅H₂₃N₅ 394.20
N-(1,3-dioxoisoindolin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide C₁₆H₁₀N₄O₆S 387.04

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound and its analogs are characterized by intense absorption bands in the UV-Vis region, typically arising from π-π* and n-π* electronic transitions within the conjugated system. symbiosisonlinepublishing.com The pyrrole moiety acts as an electron-donating group, while the quinoxaline core functions as an electron-accepting unit. This donor-acceptor ("push-pull") architecture facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. nii.ac.jpnih.gov

The ICT character is strongly influenced by the surrounding environment. In solution, these compounds exhibit solvatochromism, where the position of the absorption maxima (λmax) shifts with solvent polarity. nih.govcityu.edu.hk An increase in solvent polarity often leads to a bathochromic (red) shift of the lowest energy absorption band, indicating a more polar excited state compared to the ground state. cityu.edu.hk This phenomenon is a hallmark of ICT processes. For some derivatives, the emission properties are governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where rotation around a single bond after excitation leads to a highly polar, charge-separated state. rsc.orgnih.gov The substitution pattern on the quinoxaline core also plays a crucial role; introducing different aryl or thienyl moieties can systematically shift the absorption bands, which is consistent with the varying electron-donating strength of the substituents. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for Selected Analogs in Different Solvents

Compound Solvent λmax (nm) Reference
6-methyl-2,3-diphenylquinoxaline Ethanol (B145695) 248.5, 347.5 symbiosisonlinepublishing.com
2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) Not Specified 250, 348 symbiosisonlinepublishing.com
Quinoxaline-based luminogen (QUPY) Not Specified ~385 rsc.org
Indolizino[5,6-b]quinoxaline derivatives Aprotic Solvents >800 (for dimer) nii.ac.jp

Derivatives of this compound often exhibit strong fluorescence, a property that is intimately linked to the ICT process. nii.ac.jp The emission spectra are typically broad and show a significant Stokes shift, which is the difference between the absorption and emission maxima. rsc.org A large Stokes shift is advantageous as it minimizes self-reabsorption, a desirable feature for applications in materials science.

The photoluminescent behavior is highly solvatochromic. nih.gov As solvent polarity increases, the emission bands tend to broaden and shift to longer wavelengths (red shift). nih.govcityu.edu.hk This is attributed to the stabilization of the polar ICT excited state by the polar solvent molecules. nih.gov In some cases, the formation of a TICT state in polar environments can lead to a substantial bathochromic shift of up to 100 nm. nih.gov The specific substituents on the heterocyclic core can tune the emission color; for example, various 1H-pyrazolo[3,4-b]quinoxaline derivatives show bright green emission between 520-552 nm. cityu.edu.hk

Table 3: Photoluminescence Emission Maxima (λem) for Selected Analogs

Compound/Analog Class Emission Color λem (nm) Key Feature
Quinoxaline-based luminogen (QUPY) Green ~516 Large Stokes Shift (131 nm)
1H-pyrazolo[3,4-b]quinoxaline derivatives Green 520-540 High quantum yield in moderately polar solvents
2,3-diphenylquinoxalin-6-vinyl benzaldehyde Bluish-Green ~454 Emission from vinyl-capped quinoxaline
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) Deep Blue 445 High fluorescence efficiency
Furo[2′,3′:5,6]pyrazino[2,3-f] rsc.orgnih.govphenanthroline (FPPhen) Deep Blue 424 Blue-shifted from diBFQ due to N atoms

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For quinoxaline-pyrrole systems, the quantum yield is highly dependent on the molecular structure and the solvent environment. cityu.edu.hk Studies on 1H-pyrazolo[3,4-b]quinoxaline derivatives have shown that the fluorescence quantum yield can be very high, approaching unity in moderately polar solvents. cityu.edu.hk This indicates a highly efficient radiative decay from the excited state.

Interestingly, the relationship between quantum yield and solvent polarity is not always linear. The quantum yield may increase as solvent polarity goes from non-polar to moderately polar, and then decrease slightly with a further increase in polarity. cityu.edu.hk This complex behavior suggests that multiple competing non-radiative decay pathways may be active, which are influenced differently by the solvent. For instance, in highly polar solvents, the stabilization of a TICT state might open up non-radiative decay channels, leading to lower quantum yields. In contrast, some molecular scaffolds, like dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) and its derivatives, exhibit high photoluminescence quantum yields (PLQYs) of around 70-79% irrespective of significant structural changes, highlighting the robustness of the fluorescent core. rsc.org

Photoluminescence and Fluorescence Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional molecular structure in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. semanticscholar.orgresearchgate.net For analogs of this compound, crystallographic analysis confirms the connectivity and conformation of the molecule. semanticscholar.orgresearchgate.net

Table 4: Crystallographic Data for a Representative Pyrrolo[1,2-a]quinoxaline (B1220188) Analog

Parameter Value Reference
Compound 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 6.6189(2) researchgate.net
b (Å) 10.0399(4) researchgate.net
c (Å) 18.8507(7) researchgate.net
α (°) 83.114(3) researchgate.net
β (°) 80.511(3) researchgate.net
γ (°) 81.261(3) researchgate.net

Computational Chemistry Investigations: Dft and Td Dft Studies of 2 3 1h Pyrrol 1 Yl Phenyl Quinoxaline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of quinoxaline-based compounds. This approach is favored for its balance of computational cost and accuracy in predicting molecular properties such as equilibrium geometries, vibrational frequencies, and electronic parameters. ias.ac.inelixirpublishers.comnih.gov DFT calculations are centered on determining the electron density of a system to derive its energy and other properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For quinoxaline (B1680401) derivatives, this is typically achieved by minimizing the molecule's energy with respect to all geometrical parameters without imposing any symmetry constraints. researchgate.net Calculations often employ gradient-corrected density functional methodologies, such as Berny's optimization algorithm, which analytically compute energy derivatives with respect to nuclear coordinates to efficiently locate the energy minimum. inpressco.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is one of the most widely used and validated functionals for organic molecules, including quinoxaline systems. inpressco.comresearchgate.netresearchgate.net B3LYP is a hybrid functional because it incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. inpressco.com Its proven reliability in computing thermochemical, electronic, and structural properties for a broad range of compounds makes it a standard choice for studies on quinoxaline derivatives. researchgate.netnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and computational expense of the calculation. For quinoxaline derivatives, Pople-style split-valence basis sets are commonly employed.

6-31G * (or 6-31G(d,p) ): This is a double-zeta basis set that is frequently used for geometry optimizations and provides a good balance between accuracy and computational cost. inpressco.com It includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe anisotropy in electron distribution.

6-311G * (or 6-311G(d,p) ): This is a triple-split valence basis set that offers more flexibility for the valence electrons, generally leading to more accurate energy calculations. elixirpublishers.comresearchgate.net

6-311++G(d,p) : This basis set further adds diffuse functions ('++') to both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with delocalized electrons, anions, or weak interactions, such as hydrogen bonding. researchgate.net

The selection of a specific basis set depends on the property being investigated, with larger, more flexible basis sets typically yielding more accurate results at a higher computational demand.

Since many chemical and photophysical processes occur in solution, it is crucial to account for solvent effects in computational models. Continuum solvation models are an efficient way to simulate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant (ε). gaussian.com

The Polarizable Continuum Model (PCM) , particularly the Integral Equation Formalism variant (IEFPCM), is a widely used method. researchgate.netnih.govgaussian.com In this model, the solute is placed in a cavity within the solvent, and the solute-solvent interactions are calculated based on the reaction field generated by the polarized solvent continuum. gaussian.com

The Solvation Model based on Density (SMD) is another advanced continuum model that is often recommended for calculating free energies of solvation. gaussian.com The SMD model includes corrections for non-electrostatic terms like cavitation, dispersion, and solvent structure effects, which are not fully accounted for in standard PCM. gaussian.com The choice between PCM and SMD depends on the specific properties being calculated, with both methods providing a reliable means to incorporate solvent effects in studies of quinoxaline derivatives. gaussian.comomicsonline.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's electronic excitation energy, chemical stability, and polarizability. researchgate.netscirp.org A smaller energy gap generally implies higher chemical reactivity and easier electronic excitation.

For a molecule like 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrrole (B145914) and phenyl rings, while the LUMO is often centered on the electron-deficient quinoxaline moiety. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

Below is a table showing representative calculated FMO energies and energy gaps for related quinoxaline and pyrroloquinoxaline compounds, illustrating the typical energy ranges observed in this class of molecules.

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83 scirp.org
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDFT-6.050-3.2452.805 nih.gov
Quinoxaline-1,4-dioxideB3LYP/6-311G++(d,p)-7.442-3.1354.307 researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on nitrogen atoms).

Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atoms of the quinoxaline ring, identifying them as the primary sites for protonation or interaction with electrophiles. The hydrogen atoms of the aromatic rings would typically show areas of positive potential (blue). This analysis provides a clear, visual guide to the molecule's reactive behavior. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of the second-order perturbation interaction energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electron delocalization, which are crucial for molecular stability and reactivity.

In systems like this compound, NBO analysis can elucidate the electronic interactions between the pyrrole, phenyl, and quinoxaline moieties. Specifically, it can quantify the π-conjugation pathways and the extent of charge transfer between the electron-donating pyrrole group and the electron-accepting quinoxaline group through the phenyl bridge. These intramolecular charge transfer interactions are fundamental to the molecule's electronic and optical properties.

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's stability and reactivity. These parameters are calculated using DFT and provide a general overview of the molecule's chemical behavior. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), representing the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ2 / (2η).

For a structurally related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations have provided the following global reactivity descriptors, which can serve as an illustrative example of the expected values for similar quinoxaline derivatives. nih.gov

ParameterValue
EHOMO-6.0504 eV
ELUMO-3.2446 eV
Energy Gap (ΔE)2.8058 eV
Ionization Potential (I)6.0504 eV
Electron Affinity (A)3.2446 eV
Chemical Hardness (η)1.4029 eV
Global Softness (σ)0.7128 eV-1
Electronegativity (X)4.6475 eV
Chemical Potential (μ)-4.6475 eV
Electrophilicity (ω)7.6963 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Prediction of Excitation Energies and Spectroscopic Properties

TD-DFT is a powerful computational tool for investigating the electronic excited states of molecules. It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the simulation of UV-Visible absorption spectra. The calculated excitation energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be compared with experimental spectroscopic data to validate the computational model and gain a deeper understanding of the electronic transitions. ias.ac.inrsc.orgacs.org

For pyrrolo[1,2-a]quinoxalines, which are structurally analogous to this compound, TD-DFT studies have shown that the transitions with the lowest energies, corresponding to the longest wavelength absorption peaks, are typically dominated by the S0→S1 and S0→S2 electronic transitions. bohrium.comnih.govnih.gov These transitions often involve the promotion of an electron from the HOMO to the LUMO and are characterized as π→π* transitions. bohrium.comnih.govnih.gov

Investigation of Charge Transfer Excitations

The electronic transitions in donor-acceptor molecules like this compound often exhibit a significant degree of intramolecular charge transfer (ICT). arxiv.orguclm.es In this compound, the pyrrole group acts as an electron donor, while the quinoxaline moiety functions as an electron acceptor. Upon photoexcitation, electron density is transferred from the donor to the acceptor through the π-conjugated phenyl bridge.

TD-DFT calculations can elucidate the nature of these ICT states by analyzing the molecular orbitals involved in the electronic transitions. For instance, if the HOMO is localized on the donor fragment and the LUMO is localized on the acceptor fragment, the HOMO→LUMO transition will have a strong ICT character. rsc.org The extent of charge transfer can be quantified by changes in the dipole moment between the ground and excited states. In related pyrrolo[1,2-a]quinoxaline (B1220188) systems, a significant increase in the dipole moment (1.5- to 3.0-fold) upon excitation to the S1 state has been observed, confirming the substantial charge transfer character of this excited state. bohrium.comnih.govresearchgate.net

Studies on Inter-system Crossing (ISC) and Triplet States

Intersystem crossing (ISC) is a photophysical process involving a transition between electronic states of different spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (Tn). chemrxiv.org The efficiency of ISC is governed by the energy gap between the singlet and triplet states and the strength of the spin-orbit coupling between them. In donor-acceptor molecules, the small energy gap between the lowest singlet and triplet excited states (ΔEST) can facilitate ISC. nih.govchemrxiv.org

Computational studies on related pyrrolo[1,2-a]quinoxalines have shown that the fluorescent S1 state can undergo ISC with higher-lying triplet states, such as T2 and T3. bohrium.comnih.govresearchgate.net This process is often accompanied by molecular twisting, which can further promote the spin-flipping transition. These higher triplet states can then internally convert to the lowest triplet state (T1). The population of these triplet states is significant as they can be responsible for phosphorescence and the generation of reactive oxygen species (ROS). bohrium.comnih.govnih.govresearchgate.net

Computational Analysis of Excited-State Dynamics

Computational methods can also be employed to simulate the dynamic processes that occur after a molecule absorbs light. These excited-state dynamics simulations can track the evolution of the molecule on the excited-state potential energy surface, providing insights into processes such as internal conversion, intersystem crossing, and photochemical reactions.

Evaluation of Nonlinear Optical (NLO) Properties

No published data is available for the first-order hyperpolarizability (β) of this compound.

Intermolecular Interaction Analysis

No published data from Hirshfeld surface analysis or energy framework studies is available for this compound.

Photophysical Properties and Optoelectronic Applications of Pyrrolo 1,2 a Quinoxalines

Intrinsic Photophysical Characteristics

The inherent photophysical properties of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold are highly sensitive to its chemical environment and molecular structure. These characteristics are foundational to its potential applications in sensing and optoelectronic devices.

Environmental Responsiveness of Luminescence

The fluorescence of pyrrolo[1,2-a]quinoxaline derivatives often exhibits strong dependence on the solvent polarity, a phenomenon known as solvatochromism. bohrium.com For instance, the unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) shows a shift in its emission maximum from 398 nm in toluene (B28343) to 407 nm in methanol, indicating a change in the electronic distribution in the excited state in response to the polarity of the medium. bohrium.com This environmental sensitivity is a key feature for their use as fluorescent probes. nih.govbohrium.com

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)

Several derivatives of pyrrolo[1,2-a]quinoxaline have been shown to exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.govbohrium.com This phenomenon, where the molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent in an aggregated state or in the solid state, is of great interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.govbohrium.com

In a study of various substituted pyrrolo[1,2-a]quinoxalines, the effect of aggregation on their luminescent properties was investigated using dioxane and water as a good and poor solvent, respectively. nih.gov As the water fraction was increased, changes in emission intensity were observed. For example, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) displayed significant fluorescence enhancement, which is characteristic of AIE. nih.govbohrium.com This enhancement is often attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which minimizes non-radiative decay pathways. nih.gov

Phosphorescence Characteristics and Mechanisms

Certain pyrrolo[1,2-a]quinoxalines also exhibit phosphorescence, which is emission from a triplet excited state. nih.govbohrium.comresearchgate.net The S1 states of some non-rigid, substituted pyrrolo[1,2-a]quinoxalines can undergo intersystem crossing (ISC) to higher triplet states (T2/T3) through twisting along C-C bonds. nih.gov This process is accompanied by a significant increase in dipole moments, indicating a charge transfer character. nih.gov These triplet states are identified as the phosphorescent states. nih.govbohrium.comresearchgate.net

For example, phosphorescence studies have shown that the unsubstituted QHH has the lowest phosphorescence intensity, while the diphenyl-substituted QPP shows the highest. nih.govbohrium.comresearchgate.net This suggests that the substituents play a crucial role in promoting the intersystem crossing necessary for phosphorescence.

Intramolecular Charge Transfer (ICT) in π-Conjugated Systems

The electronic architecture of pyrrolo[1,2-a]quinoxalines, featuring both electron-donating and electron-accepting moieties, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is central to their photophysical properties and optoelectronic applications.

Donor-Acceptor (D-A) Architecture Design Principles

The pyrrolo[1,2-a]quinoxaline core itself possesses a dual electron donor/acceptor nature. bohrium.com The design of more complex donor-acceptor (D-A) systems based on this scaffold involves the strategic placement of additional electron-donating or electron-withdrawing groups. The goal of this molecular engineering is to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission properties. scholaris.ca

For instance, π-extended pyrrolo[1,2-a]quinoxaline-based D-A materials have been constructed by combining triphenylamine (B166846) (an electron donor) with the pyrrolo[1,2-a]quinoxaline unit. scholaris.ca This design principle allows for the development of materials with tailored energy gaps for specific applications, such as electrochromic devices. scholaris.ca

Impact of Substituents on Charge Transfer and Emission Properties

The nature and position of substituents on the pyrrolo[1,2-a]quinoxaline framework have a profound impact on the ICT and emission characteristics. bohrium.com The introduction of substituents can increase conjugation and strengthen the D-A interactions, leading to red-shifted absorption profiles. bohrium.com

A study on 2,4-disubstituted analogues, such as QPP, 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT), and QTP, showed that these compounds have more pronounced ICT characteristics and solvatochromism compared to the unsubstituted QHH. bohrium.com For example, in the excited states of these substituted analogues, a transfer of charge from the pyrrolo[1,2-a]quinoxaline part to the appended phenyl or thiophene (B33073) rings is observed. bohrium.com The position of these substituents also influences the excited-state arrangement and molecular motion, which in turn affects the emission properties. nih.gov Enhancing the electron-withdrawing ability of substituents has been shown to decrease the energy gap of the compounds. scholaris.ca

The following table summarizes the photophysical properties of some representative pyrrolo[1,2-a]quinoxaline derivatives.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
QHH Toluene35039848
Methanol35040757
QPP Toluene36244684
Methanol36245694
QPT Toluene35845597
Methanol358458100
QTP Toluene36045494
Methanol36045393

Data compiled from a study on the photophysical properties of pyrrolo[1,2-a]quinoxalines. bohrium.com

In-depth Analysis of 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline Reveals Limited Publicly Available Data for Optoelectronic Applications

Despite significant interest in quinoxaline (B1680401) and pyrrole-containing compounds for advanced material science, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of specific research on the photophysical and optoelectronic properties of this compound. While the constituent chemical moieties, quinoxaline and pyrrole (B145914), are individually well-studied for their electronic characteristics, detailed experimental and theoretical data for this specific molecular arrangement remains elusive.

The quinoxaline core is widely recognized as a robust electron-accepting unit, making its derivatives promising candidates for various organic electronic applications. nih.gov Similarly, pyrrole-based structures are known for their electron-donating properties and are frequently incorporated into organic semiconductors. The combination of these two fragments within a single molecule, as in this compound, suggests a donor-acceptor (D-A) architecture. Such structures are of fundamental interest in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices.

However, a comprehensive search for specific data pertaining to the photophysical and optoelectronic applications of this compound did not yield the detailed research findings necessary to populate the requested article structure. There is a lack of published studies that would provide the specific data points required for a thorough analysis of its potential as an:

Electron Transport Material (ETM) or n-type Semiconductor: No experimental data on the electron mobility, LUMO (Lowest Unoccupied Molecular Orbital) energy levels, or performance in electron-transporting layers of devices could be located.

Organic Light-Emitting Diode (OLED) Emitter: Information regarding its electroluminescence spectrum, quantum efficiency, or utility as a host or dopant material in OLEDs is not available in the reviewed literature.

Organic Sensitizer in Dye-Sensitized Solar Cells (DSSCs) or Organic Solar Cells (OSCs): There are no reports on its absorption spectrum, energy level alignment with common semiconductor materials like TiO2, or its power conversion efficiency in solar cell devices.

Chromophore for Photoluminescence Applications: While the compound is expected to be luminescent, specific data such as its photoluminescence quantum yield, emission spectra in different solvents, or fluorescence lifetime have not been reported.

Component in Exciplex Formation: No studies were found that investigate the formation of exciplexes between this compound and other host or guest molecules for emission tuning.

While the broader families of pyrrolo[1,2-a]quinoxalines and other quinoxaline derivatives have been investigated for these applications, the strict focus on the singular compound this compound prevents the inclusion of this more general data. The scientific community has explored the synthesis and biological activities of various pyrroloquinoxaline derivatives, but the specific optoelectronic characterization of this particular isomer appears to be an unchartered area in the current body of scientific literature.

Therefore, while the molecular structure of this compound is intriguing from the perspective of materials science, a detailed article on its photophysical properties and optoelectronic applications cannot be generated at this time due to the absence of specific research and empirical data. Further experimental and computational studies would be required to elucidate its potential in the field of organic electronics.

Advanced Mechanistic Studies in Pyrrolo 1,2 a Quinoxaline Systems

Kinetics and Reaction Mechanisms of Syntheses

The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is often achieved through a variety of organic reactions, with the Pictet-Spengler reaction being a prominent and efficient method. researchgate.netwikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, a plausible synthetic route involves the reaction of 1-(2-aminophenyl)pyrrole with an appropriate aldehyde.

The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and aldehyde under acidic conditions. wikipedia.org This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich pyrrole (B145914) ring. Subsequent deprotonation re-aromatizes the system, yielding the tetrahydro-pyrrolo[1,2-a]quinoxaline intermediate. The final pyrrolo[1,2-a]quinoxaline product is then formed through oxidation.

While this general mechanism is well-established, specific kinetic data such as reaction rates and activation energies for the synthesis of this compound are not extensively documented in the available literature. However, computational studies using Density Functional Theory (DFT) on similar Pictet-Spengler reactions have been employed to investigate the reaction pathways and transition states, providing valuable insights into the thermodynamics and kinetics of the cyclization process. rsc.org

Table 1: Key Steps in the Pictet-Spengler Synthesis of Pyrrolo[1,2-a]quinoxalines

StepDescriptionKey Intermediates
1 Formation of an iminium ion from the condensation of 1-(2-aminophenyl)pyrrole and an aldehyde in the presence of an acid catalyst.Iminium cation
2 Intramolecular electrophilic attack of the iminium ion on the electron-rich pyrrole ring.Spirocyclic intermediate
3 Rearomatization through deprotonation to form a tetrahydropyrrolo[1,2-a]quinoxaline.Tetrahydro-pyrrolo[1,2-a]quinoxaline
4 Oxidation of the tetrahydro intermediate to yield the final aromatic pyrrolo[1,2-a]quinoxaline.Pyrrolo[1,2-a]quinoxaline

Excited State Non-Adiabatic Dynamics

The photophysical and photochemical behavior of molecules is governed by the dynamics of their excited states. For complex π-conjugated systems like this compound, non-adiabatic dynamics play a crucial role in the relaxation pathways following photoexcitation. Non-adiabatic processes occur when the Born-Oppenheimer approximation, which assumes the separation of electronic and nuclear motion, breaks down. This is particularly common at "conical intersections," which are points of degeneracy between two electronic potential energy surfaces.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through radiative pathways (fluorescence and phosphorescence) or non-radiative pathways. Non-adiabatic transitions at conical intersections provide ultrafast non-radiative decay channels, often on the femtosecond to picosecond timescale.

Table 2: Key Concepts in Excited State Non-Adiabatic Dynamics

ConceptDescriptionRelevance to Pyrrolo[1,2-a]quinoxalines
Born-Oppenheimer Approximation Assumes that the motion of electrons and nuclei in a molecule can be treated separately.Breaks down near conical intersections, leading to non-adiabatic transitions.
Conical Intersections Points of degeneracy between electronic potential energy surfaces that facilitate rapid non-radiative decay.Likely to be present in complex aromatic systems and influence their photostability.
Trajectory Surface Hopping A computational method used to simulate non-adiabatic dynamics by allowing trajectories to "hop" between potential energy surfaces.Can be used to model the excited-state relaxation pathways of substituted quinoxalines.
Intramolecular Charge Transfer (ICT) The transfer of an electron from a donor part to an acceptor part of a molecule upon photoexcitation.The pyrrole (donor) and quinoxaline (B1680401) (acceptor) moieties can facilitate ICT, influencing the excited state potential energy surfaces. rsc.orgkaust.edu.sa

Singlet and Triplet State Manifolds and Intersystem Crossing Pathways

The photophysical properties of this compound are dictated by the arrangement and interactions of its singlet (S) and triplet (T) excited states. Upon photoexcitation, the molecule is typically promoted to a singlet excited state (Sn). From here, it can relax to the lowest singlet excited state (S1) via internal conversion and then return to the ground state (S0) by emitting a photon (fluorescence) or through non-radiative decay.

Alternatively, the molecule can undergo intersystem crossing (ISC), a spin-forbidden transition from a singlet state to a triplet state (e.g., S1 → Tn). This process is facilitated by spin-orbit coupling. nih.gov From the triplet manifold, the molecule can relax to the lowest triplet state (T1) and then return to the ground state via phosphorescence (a radiative process) or non-radiative decay.

Computational studies on structurally similar 2,4-disubstituted pyrrolo[1,2-a]quinoxalines provide valuable insights into the electronic transitions and excited state properties that are likely relevant to this compound. uci.edu Time-Dependent Density Functional Theory (TDDFT) calculations have shown that for such non-rigid systems, both S0→S1 and S0→S2 transitions contribute significantly to the absorption spectra. uci.edu

A key finding for these substituted pyrrolo[1,2-a]quinoxalines is the occurrence of intramolecular charge transfer (ICT) in the excited state. The S1 states of these molecules can undergo ISC to higher triplet states (T2/T3). uci.edu This process is often accompanied by further twisting along single bonds, leading to a significant increase in the dipole moment, indicative of a high degree of charge transfer. uci.edu These higher triplet states are identified as being responsible for phosphorescence. uci.edu The lowest triplet state, T1, on the other hand, appears to be involved in the generation of reactive oxygen species (ROS). uci.edu

Table 3: Calculated Photophysical Data for a Representative 2,4-Disubstituted Pyrrolo[1,2-a]quinoxaline (QPP) uci.edu

ParameterValueDescription
Absorption λmax (nm) ~350-450Corresponds to S0→Sn transitions.
Emission λmax (nm) Varies with solvent polarityIndicative of solvatochromism and ICT character.
S1 State Character Charge TransferInvolves electron density moving from the pyrroloquinoxaline core to the phenyl substituents.
Intersystem Crossing Pathway S1 → T2/T3Facilitated by twisting and increased charge transfer.
Phosphorescent State T2/T3The higher triplet states are identified as the origin of phosphorescence.

The efficiency of ISC is a critical factor determining the balance between fluorescence and phosphorescence. For many quinoxaline derivatives, the S1 → T1 intersystem crossing is rapid, making them efficient triplet sensitizers. researchgate.netrsc.org The energy gap between the S1 and T1 states (ΔEST) is a crucial parameter; a smaller gap generally favors ISC. In donor-acceptor type molecules, the nature of the excited states (e.g., locally excited vs. charge transfer) significantly influences the ΔEST and the spin-orbit coupling, thereby controlling the ISC rate. rsc.orgkaust.edu.sa

Q & A

What are the standard synthetic routes for 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, and what intermediates are critical for structural validation?

Basic Research Question
The synthesis typically involves bromination of aryl ketones followed by condensation with o-phenylenediamine. Key intermediates include bromomethyl ketones (e.g., 2a, 2b) and dihydroquinoxaline derivatives (e.g., 3a, 3b). For example:

  • Step 1 : Bromination of 5-bromo-2-hydroxyacetophenone or 3-acetyl-8-methoxy-coumarin in glacial acetic acid yields intermediates 2a/b .
  • Step 2 : Condensation with o-phenylenediamine and sodium acetate in ethanol produces 3a (56% yield) and 3b (61% yield), which are validated via 1^1H-NMR to identify isomeric structures .

Advanced Research Question
Advanced routes employ Cu-catalyzed radical pathways using alkylboronic acids and 2-(1H-pyrrol-1-yl)anilines, yielding pyrrolo[1,2-a]quinoxalines. Critical intermediates include alkyl radicals formed during Cu-mediated cross-coupling, with yields optimized via catalyst screening (e.g., Cu(OAc)2_2) .

How can reaction conditions be optimized to address yield discrepancies in quinoxaline synthesis?

Basic Research Question
Yield variations arise from temperature sensitivity and solvent choice. For example:

  • Temperature : Reactions at 60°C improve bromination efficiency .
  • Solvent : Ethanol enhances condensation compared to DMF due to better solubility of sodium acetate .

Advanced Research Question
Catalyst selection and radical initiation methods significantly impact yields. Copper catalysts (e.g., CuI) improve cross-coupling efficiency in alkylboronic acid reactions, while photoinitiated radical pathways reduce side products .

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